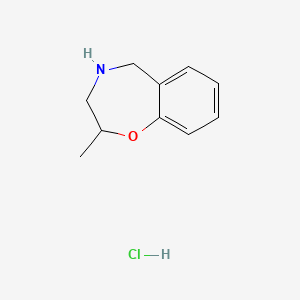
3,3-Diethylazetidine hydrochloride
Overview
Description
3,3-Diethylazetidine hydrochloride is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring
Biochemical Analysis
Biochemical Properties
3,3-Diethylazetidine hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit human neutrophil elastase, an enzyme involved in inflammatory processes . This inhibition occurs through a mixed mechanism of action, where this compound binds to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, this compound exhibits broad-spectrum antiproliferative activity against several cancer cell lines, indicating its potential as an anticancer agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through caspase-3 activation . This leads to the inhibition of cell proliferation and tumor growth. Furthermore, the compound’s impact on gene expression includes the upregulation of pro-apoptotic genes and the downregulation of genes involved in cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular mechanisms underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its experimental use. In laboratory settings, the compound has demonstrated high stability under physiological conditions, maintaining its inhibitory activity against human neutrophil elastase for extended periods . Long-term studies are necessary to fully understand its degradation pathways and potential long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s effects on cells can persist over time, with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity. At higher doses, toxic or adverse effects may occur, including off-target interactions and disruption of normal cellular functions . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular outcomes. Careful dosage optimization is essential to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation, reduction, or hydrolysis, leading to the formation of active or inactive metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, altering cellular energy balance and metabolic homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethylazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethylamine with a suitable halogenated compound, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,3-Diethylazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
3,3-Diethylazetidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-Diethylazetidine hydrochloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of human neutrophil elastase, preventing the enzyme from catalyzing its substrate. This inhibition can reduce inflammation and tissue damage in diseases where neutrophil elastase is implicated .
Comparison with Similar Compounds
Similar Compounds
3,3-Diethylazetidine-2,4-dione: Shares a similar azetidine ring structure but with different functional groups, leading to distinct chemical properties and applications.
Aziridines: Three-membered nitrogen-containing rings that are more strained and reactive compared to azetidines.
Thiazolidines: Five-membered rings containing both nitrogen and sulfur, used in different contexts such as antifungal agents.
Uniqueness
3,3-Diethylazetidine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Its ability to inhibit human neutrophil elastase with high specificity and potency sets it apart from other similar compounds .
Properties
IUPAC Name |
3,3-diethylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-7(4-2)5-8-6-7;/h8H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZQNEMLAVAXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


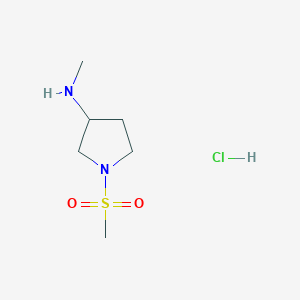
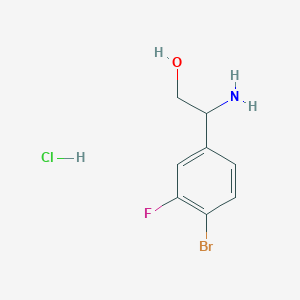
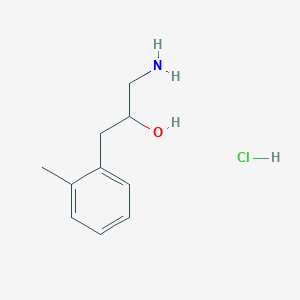
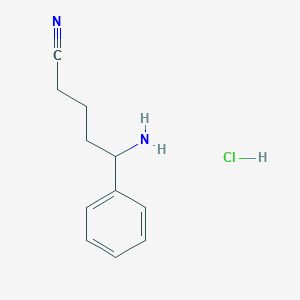

![[2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1382541.png)
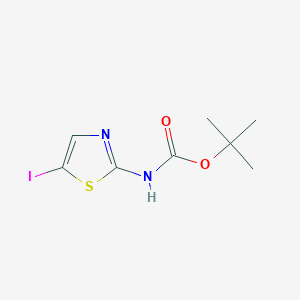
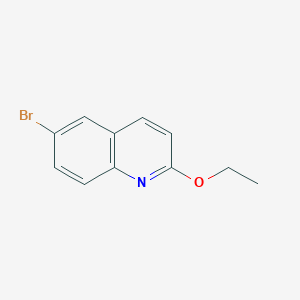
![[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1382544.png)
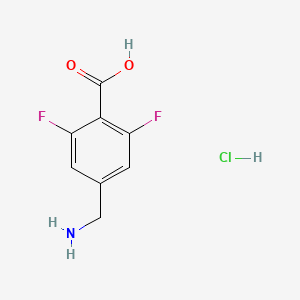
![1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1382549.png)
![tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate](/img/structure/B1382550.png)

